

# Application Notes and Protocols for DRP-104 in Xenograft Mouse Models

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Compound of Interest		
Compound Name:	FL104	
Cat. No.:	B15603790	Get Quote

A Note on Nomenclature: Initial inquiries regarding "**FL104**" did not yield specific information on a drug with that designation used in xenograft mouse models. However, extensive research has identified a closely related and well-documented investigational drug, DRP-104 (Sirpiglenastat), with significant preclinical data in this area. These application notes will, therefore, focus on DRP-104.

#### Introduction:

DRP-104 is a novel, tumor-targeted prodrug of the broad-spectrum glutamine antagonist, 6-Diazo-5-oxo-L-norleucine (DON). Glutamine is a critical nutrient for rapidly proliferating cancer cells, supporting various metabolic pathways essential for their growth and survival.[1] By inhibiting multiple glutamine-utilizing enzymes, the active form of DRP-104, DON, disrupts tumor cell metabolism, leading to anti-tumor activity.[2] Furthermore, DRP-104 has been shown to modulate the tumor microenvironment, enhancing anti-tumor immune responses.[2] Preclinical studies in various xenograft mouse models, particularly those for non-small cell lung cancer (NSCLC), have demonstrated the potent anti-tumor efficacy of DRP-104, both as a monotherapy and in combination with other agents like checkpoint inhibitors.[3][4]

These application notes provide a comprehensive overview of the use of DRP-104 in xenograft mouse models, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.





## Data Presentation: Efficacy of DRP-104 in Xenograft Mouse Models

The following tables summarize the quantitative data from key preclinical studies of DRP-104 in various xenograft mouse models.

Table 1: DRP-104 Monotherapy in Lung Cancer Xenograft Models



Cancer Type	Model	Mouse Strain	DRP-104 Dosage & Schedule	Route of Administr ation	Tumor Growth Inhibition (TGI) / Outcome	Referenc e
Lung Adenocarci noma (LUAD)	KEAP1 mutant/ST K11 co- mutant KrasG12D/ +p53-/- cells	C57BL/6	3 mg/kg	Subcutane ous	Significant tumor growth inhibition	[4]
Lung Adenocarci noma (LUAD)	KEAP1 mutant KrasG12D/ +p53-/- (KPK) cells	Nude	2 mg/kg, 5 days on/2 days off	Subcutane ous	Significant tumor growth inhibition	[4]
Lung Adenocarci noma (LUAD)	Patient- Derived Xenograft (PDX) - CTG743 (KEAP1 mutant)	NSG	3 mg/kg	Subcutane ous	Significant tumor growth suppressio n	[3][4]
Lung Squamous Cell Carcinoma (LUSC)	Patient- Derived Xenograft (PDX) - LX640 (KEAP1 mutant)	Not Specified	Not Specified	Not Specified	Tumor growth suppressio n	[3][4]
Lung Squamous Cell	Patient- Derived Xenograft	Not Specified	1 mg/kg or 3 mg/kg for 9 days	Subcutane ous	Dose- dependent tumor	[5]



Carcinoma (LUSC)	(PDX) - PDX007				growth inhibition	
Lung Squamous Cell Carcinoma (LUSC)	Patient- Derived Xenograft (PDX) - PDX005	Not Specified	1 mg/kg or 3 mg/kg for 13 days	Subcutane ous	Dose- dependent tumor growth inhibition	[5]
EGFR- mutant Lung Adenocarci noma (LUAD)	Patient- Derived Xenograft (PDX) - YLR-086 (Osimertini b-resistant)	Not Specified	1.4 mg/kg or 3 mg/kg	Subcutane ous	Significant tumor growth inhibition	[5]

Table 2: DRP-104 Combination Therapy in a Syngeneic Mouse Model

Cancer Type	Model	Mouse Strain	Treatmen t	Route of Administr ation	Outcome	Referenc e
Colon Cancer	MC38 Syngeneic Model	C57BL/6	DRP-104 (0.5-1.4 mg/kg) + anti-PD-1	Subcutane ous (DRP- 104), Intraperiton eal (anti- PD-1)	Enhanced anti-tumor efficacy and survival compared to monothera py	[2][6]

## **Experimental Protocols**

## Protocol 1: Evaluation of DRP-104 Efficacy in a Subcutaneous Lung Cancer Xenograft Model



This protocol outlines the key steps for assessing the anti-tumor activity of DRP-104 in a subcutaneous xenograft model using human lung cancer cells.

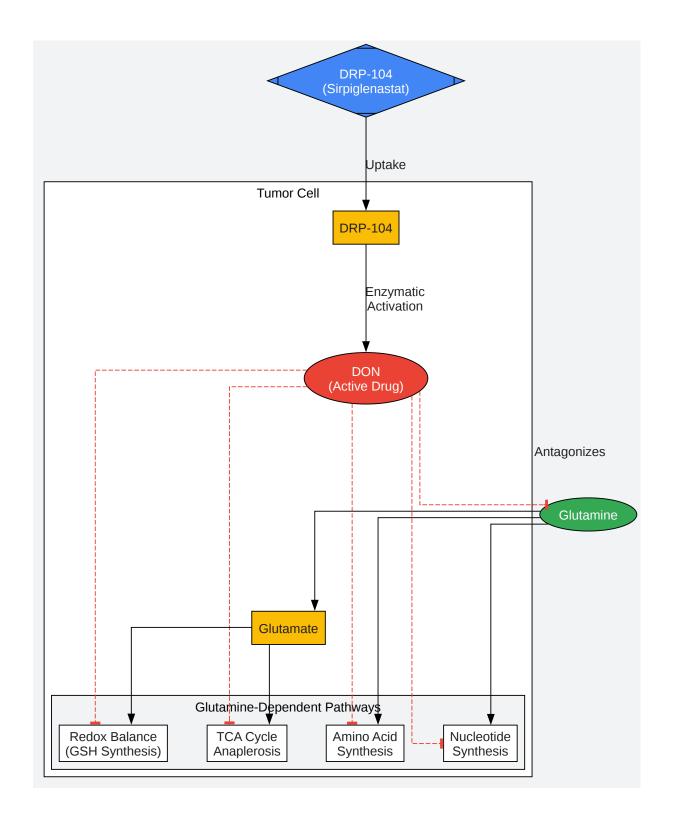
- 1. Materials and Reagents:
- Human lung cancer cell line (e.g., KEAP1 mutant cell line)
- Immunodeficient mice (e.g., Nude or NSG mice), 6-8 weeks old
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Matrigel (optional)
- DRP-104 (Sirpiglenastat)
- Vehicle control (e.g., sterile PBS or as recommended by the supplier)
- Calipers for tumor measurement
- Syringes and needles for cell implantation and drug administration
- 2. Cell Culture and Preparation:
- Culture the selected lung cancer cell line under standard conditions until a sufficient number of cells is obtained.
- On the day of implantation, harvest the cells by trypsinization and wash them with sterile PBS.
- Resuspend the cells in sterile PBS (or a mixture of PBS and Matrigel) at the desired concentration (e.g., 1 x 106 cells per 100 μL). Keep the cell suspension on ice.
- 3. Tumor Cell Implantation:
- Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.



- Inject 100 μL of the cell suspension subcutaneously into the flank of each mouse.
- Monitor the mice regularly for tumor growth.
- 4. Tumor Growth Monitoring and Treatment Initiation:
- Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
- Measure tumor dimensions using calipers at least twice a week. Calculate tumor volume using the formula: Volume = 0.5 x (length x width²).
- Record the body weight of each mouse at each measurement time point to monitor for toxicity.
- 5. DRP-104 Administration:
- Reconstitute DRP-104 in the appropriate vehicle to the desired stock concentration.
- Administer DRP-104 to the treatment group via the chosen route (e.g., subcutaneous injection). A common dosing schedule is daily for 5 consecutive days, followed by a 2-day break.[4][5]
- Administer an equivalent volume of the vehicle to the control group following the same schedule.
- 6. Endpoint and Data Analysis:
- Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
- At the end of the study, euthanize the mice according to IACUC guidelines.
- Excise the tumors and measure their final weight and volume.
- Analyze the data by comparing the tumor growth curves and final tumor volumes between the treatment and control groups. Calculate the tumor growth inhibition (TGI).



## Visualizations DRP-104 Mechanism of Action





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Caption: DRP-104 is a prodrug that is activated to DON within tumor cells, where it broadly antagonizes glutamine-dependent metabolic pathways.

## **Experimental Workflow for DRP-104 Xenograft Study**



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Caption: A typical experimental workflow for evaluating the efficacy of DRP-104 in a subcutaneous xenograft mouse model.

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